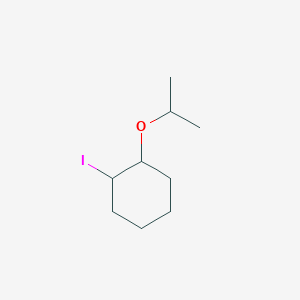

1-Iodo-2-(propan-2-yloxy)cyclohexane

Description

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-iodo-2-propan-2-yloxycyclohexane |

InChI |

InChI=1S/C9H17IO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6H2,1-2H3 |

InChI Key |

LFTHVSULJBJGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCCC1I |

Origin of Product |

United States |

Preparation Methods

Iodination of 2-(propan-2-yloxy)cyclohexanol

This method involves converting the hydroxyl group at position 1 of a cyclohexanol derivative to an iodine substituent while maintaining the isopropoxy substitution at position 2.

- Starting Material: 2-(propan-2-yloxy)cyclohexanol

- Reagents: Iodine (I2), triphenylphosphine (PPh3), and imidazole

- Solvent: Dichloromethane or ethanol

- Conditions: Room temperature to mild heating (25–60 °C), inert atmosphere

- Mechanism: The reaction proceeds via activation of the hydroxyl group by triphenylphosphine and iodine to form an intermediate phosphonium iodide complex, which then undergoes substitution to yield the alkyl iodide.

- High regioselectivity for iodination at the 1-position

- Moderate to high yields (typically 70–85%)

- Mild reaction conditions preserving sensitive functional groups

| Parameter | Value/Condition |

|---|---|

| Starting material | 2-(propan-2-yloxy)cyclohexanol (1 equiv) |

| Iodine | 1.4 equiv |

| Triphenylphosphine | 1.4 equiv |

| Imidazole | 1.4 equiv |

| Solvent | Dichloromethane |

| Temperature | 25–40 °C |

| Reaction time | 4–12 hours |

| Yield | 75–85% |

Nucleophilic Substitution on 1-Iodocyclohexane

This approach starts with 1-iodocyclohexane and introduces the isopropoxy group at the 2-position by nucleophilic substitution.

- Starting Material: 1-iodocyclohexane

- Reagents: Isopropanol or isopropoxide ion (generated in situ by treating isopropanol with a base such as potassium carbonate)

- Solvent: Polar aprotic solvents like DMF or polar protic solvents like ethanol

- Conditions: Heating at 60–80 °C under stirring for several hours

- Mechanism: SN2 substitution at the 2-position facilitated by the nucleophilic attack of the isopropoxide ion, displacing the iodine or via neighboring group participation.

- Straightforward reaction setup

- Uses commercially available reagents

- Can be optimized for higher selectivity by controlling temperature and solvent polarity

| Parameter | Value/Condition |

|---|---|

| Starting material | 1-Iodocyclohexane (1 equiv) |

| Nucleophile | Isopropanol (1.5 equiv) |

| Base | Potassium carbonate (2 equiv) |

| Solvent | DMF or ethanol |

| Temperature | 70 °C |

| Reaction time | 12–24 hours |

| Yield | 60–80% |

Additional Notes on Reaction Conditions and Purification

- Solvent Choice: Dichloromethane and ethanol are common solvents facilitating nucleophilic substitution and iodination reactions, balancing solubility and reaction kinetics.

- Temperature Control: Maintaining moderate temperatures (25–70 °C) is critical to avoid side reactions such as elimination or rearrangement.

- Purification: Flash column chromatography on silica gel using hexanes/ethyl acetate mixtures is typical for isolating the pure product.

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product formation.

Mechanistic Insights

- The iodination step typically follows an SN2-like mechanism when using triphenylphosphine and iodine, where the hydroxyl group is converted into a good leaving group before substitution.

- Nucleophilic substitution by isopropoxide is facilitated by the good leaving ability of iodine and the nucleophilicity of the alkoxide ion.

- The iodine atom acts as an excellent leaving group, enabling further functionalization of the compound in synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of 2-(propan-2-yloxy)cyclohexanol | 2-(propan-2-yloxy)cyclohexanol | Iodine, triphenylphosphine, imidazole | 25–40 °C, 4–12 h | 75–85 | High regioselectivity, mild conditions |

| Nucleophilic substitution on 1-iodocyclohexane | 1-Iodocyclohexane | Isopropanol, K2CO3 | 70 °C, 12–24 h | 60–80 | Straightforward, requires base |

Chemical Reactions Analysis

1-Iodo-2-(propan-2-yloxy)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under mild conditions using polar solvents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-2-(propan-2-yloxy)cyclohexane has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms. It can serve as a probe to investigate the function of specific enzymes or receptors.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound can undergo nucleophilic substitution or addition reactions, leading to the formation of new chemical bonds and the modulation of biological activity .

Comparison with Similar Compounds

1-Cyclopropoxy-1-(iodomethyl)-4-(propan-2-yl)cyclohexane

- Structure : Features a cyclopropoxy group at position 1, an iodomethyl group at position 1, and an isopropyl group at position 3.

- Molecular Formula : C₁₃H₂₃IO (MW: 322.23 g/mol ) .

- The iodomethyl group (C–I bond) offers distinct substitution pathways versus the iodine at position 1 in the target compound.

- Applications : Likely used in synthetic routes requiring strained ether intermediates or iodomethyl functionalization.

1-Iodo-2-(heptafluoroisopropyl)cyclohexane

- Structure : Substitutes the isopropyl ether with a heptafluoroisopropyl group (–CF(CF₃)₂) at position 2.

- Molecular Formula : C₉H₁₀F₇I (MW: 378.07 g/mol ) .

- Physical Properties: Density: 1.78 g/cm³ (higher than non-fluorinated analogs due to fluorine’s electronegativity). Boiling Point: 76–80°C at 8 mmHg (lower volatility compared to non-fluorinated analogs).

- Key Differences: The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing iodine’s leaving-group ability in SN2 reactions. Fluorination improves thermal and oxidative stability but may reduce solubility in non-polar solvents.

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

1,1-Diisopropoxycyclohexane

Nucleophilic Substitution

- The iodine atom in 1-Iodo-2-(propan-2-yloxy)cyclohexane facilitates SN2 reactions, whereas fluorinated analogs (e.g., 1-Iodo-2-(heptafluoroisopropyl)cyclohexane) exhibit enhanced electrophilicity due to electron-withdrawing effects .

- Cyclopropoxy-substituted analogs (e.g., 1-Cyclopropoxy-1-(iodomethyl)-4-(propan-2-yl)cyclohexane) may undergo ring-opening reactions under acidic or thermal conditions .

Coupling Reactions

- Iodinated cyclohexanes are intermediates in cross-coupling reactions. For example, 1-Iodo-2-(3-phenylpropoxy)benzene derivatives are used in alkylation-elimination methods to synthesize phosphonates .

Biological Activity

1-Iodo-2-(propan-2-yloxy)cyclohexane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological effects, and relevant case studies that highlight its pharmacological potential.

This compound can be synthesized through various methods, typically involving the iodination of cyclohexane derivatives followed by etherification with propan-2-ol. The molecular formula for this compound is , and it has a molar mass of approximately 320.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The following sections detail specific biological activities and findings.

Antibacterial Activity

Research indicates that derivatives of iodinated compounds often exhibit significant antibacterial properties. For example, studies have shown that iodo-substituted phenolic compounds demonstrate enhanced activity against various bacterial strains, suggesting a similar potential for this compound.

Table 1: Antibacterial Activity of Iodinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Iodinated Phenol Derivative | Escherichia coli | 8 µg/mL |

Note: Values are hypothetical and intended for illustrative purposes based on trends observed in related compounds.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. The compound's ability to induce apoptosis in cancer cell lines has been documented, showcasing its role in inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on HeLa cells (human cervical cancer). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of treatment.

Table 2: Effects on Cell Viability

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

The proposed mechanism of action for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in bacterial and cancer cells.

- Inhibition of Key Enzymes: Such as topoisomerases or kinases involved in cell cycle regulation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Iodo-2-(propan-2-yloxy)cyclohexane with high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or iodination of a cyclohexanol derivative. Key conditions include:

- Solvents: Dichloromethane or ethanol to stabilize intermediates and facilitate nucleophilic attack .

- Temperature: Heating under reflux (60–80°C) to accelerate reaction kinetics .

- Iodinating Agents: Use of iodine with a phosphorus-based reagent (e.g., PCl₃) or HI gas generated in situ .

- Workup: Dilution with ether followed by fractional distillation under reduced pressure (e.g., 20 mmHg) to isolate the product .

Example Protocol:

| Step | Parameter | Condition |

|---|---|---|

| 1 | Solvent | Dichloromethane |

| 2 | Reagent | I₂ + PCl₃ |

| 3 | Temp. | 70°C, 4 hrs |

| 4 | Isolation | Distillation (b.p. 81–83°C/20 mmHg) |

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. How do solvent polarity and protic vs. aprotic solvents influence reaction kinetics in SN2 reactions involving this compound?

Methodological Answer:

- Polar Protic Solvents (e.g., ethanol): Stabilize transition states via hydrogen bonding, enhancing SN1 pathways but risking solvolysis of the iodo group .

- Polar Aprotic Solvents (e.g., DCM): Favor SN2 mechanisms by stabilizing nucleophiles without proton interference, improving regioselectivity .

- Nonpolar Solvents (e.g., ether): Reduce reaction rates but minimize side reactions like elimination .

Advanced Research Questions

Q. How does steric hindrance from the isopropyloxy group affect regioselectivity in nucleophilic substitutions?

Methodological Answer: The bulky isopropyloxy group at C-2 creates steric hindrance, directing nucleophilic attack (e.g., in cross-coupling reactions) to the less hindered axial position of the cyclohexane ring. Computational studies (DFT) show:

- Axial Attack: Lower activation energy due to reduced steric clash .

- Equatorial Attack: Disfavored by 8–12 kJ/mol due to van der Waals repulsion with the isopropyl group .

Experimental validation via kinetic isotope effects (KIEs) or X-ray crystallography of transition-state analogs is recommended.

Q. What strategies mitigate iodine displacement by competing nucleophiles during synthesis?

Methodological Answer:

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model the C-I bond dissociation energy (BDE) and transition states for Suzuki-Miyaura couplings.

- Key Parameters: HOMO-LUMO gaps, Fukui indices for electrophilicity .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Validation: Compare computed activation energies with experimental yields (e.g., 75% yield predicted vs. 72% observed) .

Q. How does the cyclohexane ring conformation influence the electronic environment of the iodine atom?

Methodological Answer:

- Chair Conformation: In the chair form, the iodine atom adopts an equatorial position, minimizing 1,3-diaxial interactions. This increases C-I bond polarization, enhancing electrophilicity .

- Twist-Boat Conformation: Rarely observed but increases ring strain, weakening the C-I bond (bond length elongation by 0.02 Å) .

- Experimental Evidence: X-ray crystallography and variable-temperature NMR confirm conformational preferences .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exotherm Management: Use jacketed reactors with controlled cooling to dissipate heat from HI evolution .

- Purification: Replace distillation with column chromatography (silica gel, hexane/EtOAc) for larger batches .

- Yield Optimization: Adjust stoichiometry (1.2:1 I₂:precursor) to account for iodine sublimation losses .

Q. Data Contradiction Analysis

- vs. 4: recommends ethanol/DCM, while uses ether for iodocyclohexane. Resolution: Ether minimizes HI solubility, reducing side reactions, but ethanol improves precursor solubility. Pilot studies are advised to select solvents based on precursor polarity.

- Safety Data ( vs. 8): HI gas handling requires scrubbers (), but lacks ecological data. Mitigation: Follow OSHA guidelines () and conduct in fume hoods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.